N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O5S2 and its molecular weight is 500.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry often focuses on the synthesis of novel compounds and the exploration of their chemical properties. For example, studies have developed methods for synthesizing derivatives of pyrazole, isoxazole, pyrimidine, triazine, and other heterocycles starting from related thiophene and pyrazole compounds (Mohareb et al., 2004), (Quiroga et al., 1999). These studies demonstrate the versatility of heterocyclic compounds in synthesizing a wide range of chemical structures with potential applications in various fields.
Potential Biological Activities
Heterocyclic compounds similar to the one have been evaluated for their biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. For instance, certain pyrazole and pyridine derivatives have been investigated for their cytotoxicity against various cancer cell lines, indicating the potential for therapeutic applications (Hassan et al., 2014), (Abdel-Rahman et al., 2021). These findings underscore the significance of heterocyclic chemistry in the discovery of new therapeutic agents.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-32-18-8-6-17(7-9-18)27-22(20-14-33(29)15-21(20)25-27)24-23(28)16-4-10-19(11-5-16)34(30,31)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOLXMSNMKWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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